

synthesis of 1-Azido-2-bromoethane from 2-bromoethylamine hydrobromide

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Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

Cat. No.: S2994680

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Proposed Two-Step Synthesis Protocol

This protocol begins with the preparation of the starting material, followed by a diazotization and nucleophilic substitution sequence.

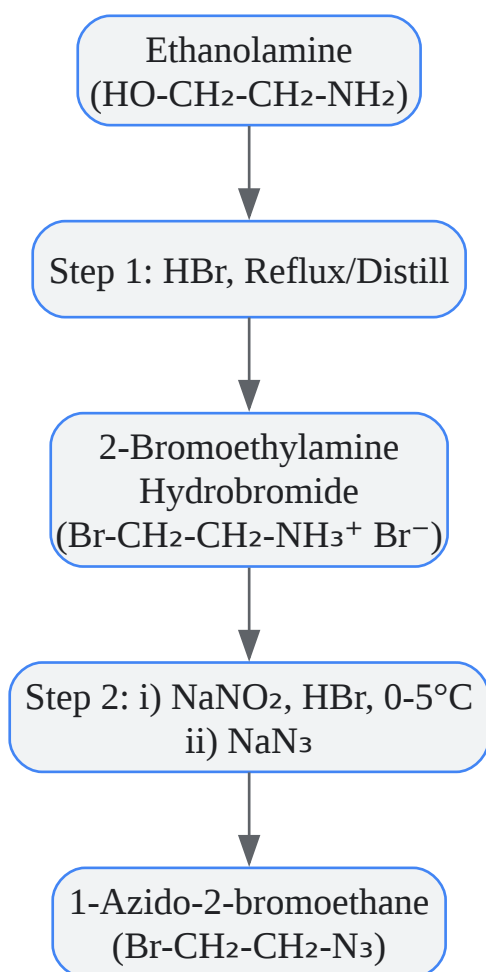
Step 1: Synthesis of 2-Bromoethylamine Hydrobromide The synthesis of the starting material, **2-Bromoethylamine Hydrobromide**, is reliably achieved from ethanolamine according to a classic procedure from *Organic Syntheses* [1].

- **Reaction Equation:** $(\text{HO-CH}_2\text{-CH}_2\text{-NH}_2 + 2\text{HBr} \rightarrow \text{Br-CH}_2\text{-CH}_2\text{-NH}_3\text{Br} + \text{H}_2\text{O})$
- **Procedure:** Commercial ethanolamine is fractionated, and the fraction boiling at 167–169°C is collected. One kilogram of this ice-cold ethanolamine is added with stirring to 7 liters of ice-cold hydrobromic acid (sp. gr. 1.42) in a 12-liter flask. The mixture is subjected to cyclic distillation and reflux until a total of 6.27-6.33 liters of distillate is collected. The dark residue is cooled to about 70°C and treated with acetone to precipitate the product. The solid is collected, washed with acetone, and dried, yielding approximately 2.8 kg (83%) of colorless crystals [1].
- **Safety Note:** Concentrated hydrobromic acid is highly corrosive. This procedure requires appropriate personal protective equipment (PPE) and efficient fume handling.

Step 2: Proposed Diazotization and Azide Substitution This step is a theoretical pathway based on general principles of azide chemistry [2]. The amine group is first converted to a diazonium salt, which is an excellent leaving group, and is subsequently displaced by an azide ion.

- **Reaction Equation:**
$$\text{Br-CH}_2\text{-CH}_2\text{-NH}_2 + \text{HBr} \xrightarrow{[1]} \text{Br-CH}_2\text{-CH}_2\text{-NH}_3^+ \text{Br}^-$$
- **Theoretical Procedure:**
 - **Diazotization:** Suspend 1 equivalent of 2-bromoethylamine hydrobromide in an acidic aqueous medium (e.g., dilute HBr) and cool to 0-5°C. Slowly add 1 equivalent of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the unstable diazonium salt intermediate.
 - **Azidation:** Immediately after diazotization, add a solution of 1.1 equivalents of sodium azide (NaN₃) in water. Stir vigorously for several hours, allowing the azide to displace nitrogen gas and form the desired **1-azido-2-bromoethane**.
 - **Isolation:** Extract the product using a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product, which may require further purification.

The workflow below illustrates the complete two-step process.



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Chemical Data and Characterization

The table below summarizes key information for the starting material and target compound [3] [4] [1].

Property	2-Bromoethylamine Hydrobromide	1-Azido-2-bromoethane
CAS Number	2576-47-8 [4] [1]	19263-22-0 [5] [3]
Molecular Formula	C ₂ H ₆ BrN·BrH or C ₂ H ₇ Br ₂ N [4] [1]	C ₂ H ₄ BrN ₃ [5] [3]
Molecular Weight	204.92 g/mol [4]	149.98 g/mol [3]
Physical Description	Crystals [4]	Colorless to pale yellow liquid [3]
Melting Point	342-345°F (172-174°C) [4]	Not specified
Solubility	Soluble in water [4]	Soluble in organic solvents [3]

Critical Safety and Handling Notes

Working with these chemicals requires extreme caution.

- **Azide Compounds:** Sodium azide (NaN₃) and organic azides are **potentially explosive**, especially when heated, shocked, or in concentrated form [2]. **Never use sodium azide with dichloromethane**, as this mixture can form highly explosive diazidomethane [2]. All reactions should be performed on a small scale behind a blast shield, and azide salts should never come into contact with heavy metals (e.g., lead, mercury) [2].
- **Diazonium Salts:** Aliphatic diazonium salts are highly unstable and can decompose violently. The proposed reaction must be maintained at **0-5°C** and the diazotization intermediate should not be isolated.
- **General Hazards:** 2-Bromoethylamine hydrobromide decomposes when heated, emitting very toxic fumes of hydrogen bromide and nitrogen oxides [4]. Concentrated hydrobromic acid is corrosive.

Research Applications and Alternative Pathways

1-Azido-2-bromoethane is a bifunctional intermediate valuable in organic synthesis and materials science [3]. Its two reactive handles allow for sequential, orthogonal reactions.

- **Synthesis of Heterocycles:** The azide group can participate in cycloaddition reactions, such as the copper-catalyzed "click" reaction with alkynes, to form 1,2,3-triazoles [2] [3]. This is useful for creating complex molecular architectures.
- **Polymer Functionalization:** It can serve as an initiator or terminating agent in controlled radical polymerizations like ATRP, introducing azide end-groups for subsequent "click" coupling to create block copolymers or functionalized surfaces [3].
- **As a "Masked" Amine:** The azide can be reduced to a primary amine using reagents like LiAlH_4 or through catalytic hydrogenation, providing a superior route to primary amines compared to direct alkylation of ammonia [2].

Alternative Synthesis: A more common and potentially safer laboratory approach is the nucleophilic substitution of 1,2-dibromoethane. Treating 1,2-dibromoethane with one equivalent of sodium azide in a polar aprotic solvent like DMF or acetonitrile can yield **1-azido-2-bromoethane**, with careful control of stoichiometry and temperature to minimize the formation of the diazide byproduct [2] [3].

Key Conclusions

- **Primary Route:** A two-step synthesis from commercially available ethanolamine is proposed, with the first step (synthesis of 2-bromoethylamine hydrobromide) being well-established [1].
- **Key Transformation:** The conversion of the amine to the azide is theoretically feasible via an in-situ diazotization-substitution sequence, but this requires stringent safety controls.
- **Safety First:** The synthesis and handling of azide compounds demand specialized knowledge and rigorous safety protocols to mitigate explosion risks [2].
- **Experimental Note:** The diazotization-azidation pathway proposed in Step 2 is a logical derivation and must be experimentally validated and optimized in a controlled environment. Consulting primary literature on analogous aliphatic diazotization reactions is strongly recommended before attempting this procedure.

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